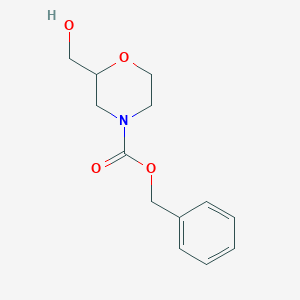

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

Vue d'ensemble

Description

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chemical compound with the following IUPAC name: benzyl 2-(hydroxymethyl)-4-morpholinecarboxylate . Its molecular formula is C₁₃H₁₇NO₄ , and it has a molecular weight of 251.28 g/mol .

Synthesis Analysis

The synthetic pathway for this compound involves the condensation of benzyl alcohol with 2-(hydroxymethyl)morpholine-4-carboxylic acid. This reaction typically occurs under mild conditions and yields the desired product. Further optimization and purification steps may be necessary to obtain high purity .

Molecular Structure Analysis

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions. Researchers have explored its reactivity in the context of drug synthesis and organic transformations .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Development of Novel Compounds

Synthesis of 2-Morpholine Carboxylic Acid Derivatives : King and Martin (1991) describe the synthesis of novel 2-morpholine carboxylic acid derivatives, which is a key step in the development of unique chemical compounds like 1-aza-4-oxabicyclo[3.3.1]non-6-one and its ortho-methoxy benzamide derivative (King & Martin, 1991).

Antiproliferative Activities Against Neoplastic Cells : Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives and evaluated their antiproliferative activity against various types of neoplastic cells. This research shows the potential of morpholine derivatives in cancer treatment (Al-Ghorbani et al., 2017).

Development of Radioligands for PET Imaging : Lin and Ding (2004) conducted research on the synthesis and selective C-11 methylation of morpholine derivatives for imaging the norepinephrine transporter with positron emission tomography (PET), highlighting its application in neurological research (Lin & Ding, 2004).

Applications in Polymer Science

- Biodegradable Polyesteramides with Functional Groups : Veld, Dijkstra, and Feijen (1992) synthesized morpholine-2,5-dione derivatives with various protected functional groups. These compounds were used to create biodegradable polyesteramides, showing their utility in developing environmentally friendly materials (Veld et al., 1992).

Chemical Synthesis and Reactions

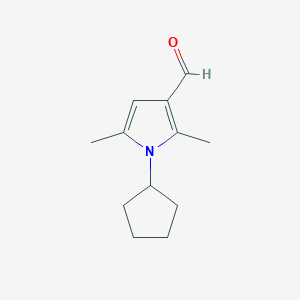

- Aminomethylation of Substituted Pyrroles and Tetrahydroindoles : Markova et al. (2017) conducted a studyon aminomethylation involving morpholine, demonstrating its utility in synthesizing new organic compounds with potential biological activities (Markova et al., 2017).

Novel Side-Chain Amination Reaction : Jurd (1978) explored the reactions of 2-benzyl-5-methoxy-1,4-benzoquinones with morpholine, leading to novel amination reactions. This research adds to the understanding of morpholine's reactivity and potential in synthetic chemistry (Jurd, 1978).

Enantioselective Synthesis of Morpholine Derivatives : Fish et al. (2009) achieved enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which are crucial in the synthesis of reboxetine analogs, highlighting the role of morpholine derivatives in asymmetric synthesis (Fish et al., 2009).

Biomedical Applications

Synthesis of Novel Morpholine Conjugated Benzophenone Analogues : Al-Ghorbani et al. (2017) synthesized morpholine conjugated benzophenone analogues and evaluated their role against neoplastic development, indicating the potential of morpholine derivatives in biomedical research (Al-Ghorbani et al., 2017).

Proline-Based Carbamates as Cholinesterase Inhibitors : Pizova et al. (2017) studied a series of benzyl morpholine-2-carboxylate derivatives as cholinesterase inhibitors. This research highlights the potential therapeutic applications of morpholine derivatives in treating neurodegenerative diseases (Pizova et al., 2017).

Safety and Hazards

Orientations Futures

Future research could explore the pharmacological potential of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate, including its biological activity, target interactions, and therapeutic applications. Additionally, investigations into scalable synthesis methods and optimization for specific applications are warranted .

Propriétés

IUPAC Name |

benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVTXHHMCVAPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393040 | |

| Record name | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-20-6 | |

| Record name | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

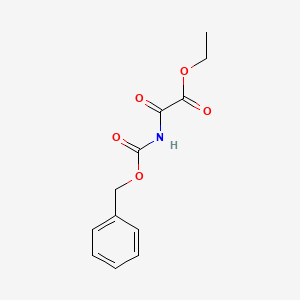

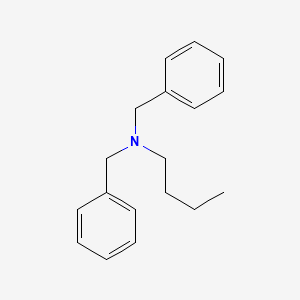

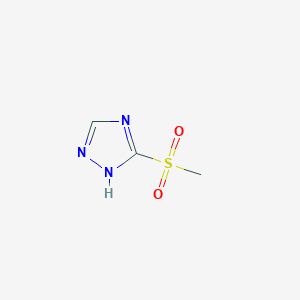

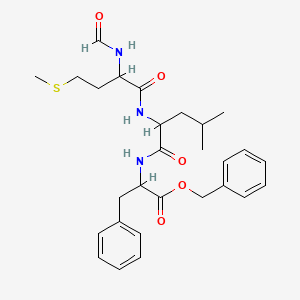

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)

acetate](/img/structure/B1608345.png)

![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)